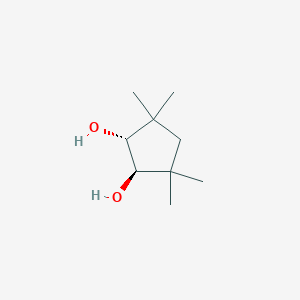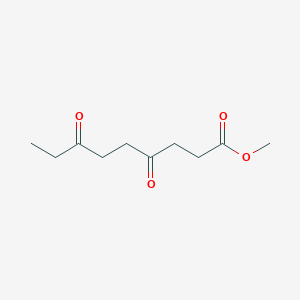
Benzenecarbothioamide, N,N'-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarbothioamide, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- is a complex organic compound with the molecular formula C28H18N2O2S2 It is known for its unique structure, which includes an anthracene core with two benzenecarbothioamide groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- typically involves the reaction of anthraquinone derivatives with benzenecarbothioamide. One common method includes the use of 9,10-anthraquinone-2,6-disulfonic acid disodium salt as a starting material. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxylated derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Benzenecarbothioamide, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activity is being explored, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can affect various cellular pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthraquinone: A simpler anthracene derivative with similar core structure but lacking the benzenecarbothioamide groups.
Anthraquinone-2-sulfonic acid: Another anthracene derivative with sulfonic acid groups instead of benzenecarbothioamide.
Uniqueness
Benzenecarbothioamide, N,N’-(9,10-dihydro-9,10-dioxo-2,6-anthracenediyl)bis- is unique due to the presence of both anthracene and benzenecarbothioamide moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
66214-56-0 |
|---|---|
Molecular Formula |
C28H18N2O2S2 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
N-[6-(benzenecarbonothioylamino)-9,10-dioxoanthracen-2-yl]benzenecarbothioamide |
InChI |
InChI=1S/C28H18N2O2S2/c31-25-22-14-12-20(30-28(34)18-9-5-2-6-10-18)16-24(22)26(32)21-13-11-19(15-23(21)25)29-27(33)17-7-3-1-4-8-17/h1-16H,(H,29,33)(H,30,34) |
InChI Key |
KHMGYVWUOXVNNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=S)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9,9,9a-Trimethyl-9,9a-dihydro[1,3]oxazolo[3,2-a]indol-2(3H)-one](/img/structure/B14474183.png)

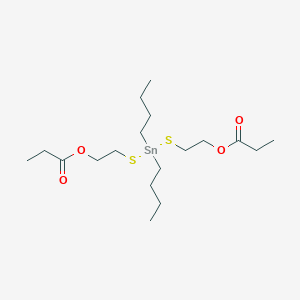
![(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one](/img/structure/B14474211.png)
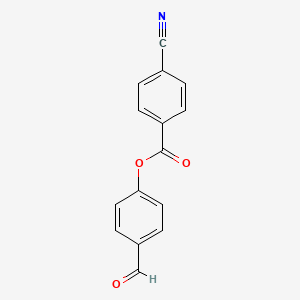


![N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cyclohex-2-en-1-imine](/img/structure/B14474233.png)
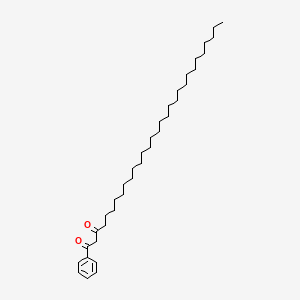
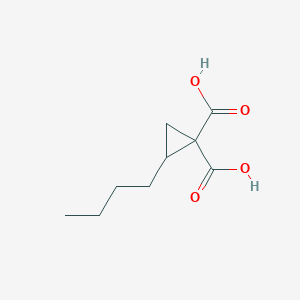
![N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine](/img/structure/B14474254.png)
![5-Ethyl-2H,5H-[1,3]dioxolo[4,5-f]indole-6,7-dione](/img/structure/B14474262.png)
